molecular formula C15H20FNO4S B2702101 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 900006-60-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2702101
CAS No.: 900006-60-2
M. Wt: 329.39
InChI Key: AVEYVXKNVORJEE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane . This intermediate is then reacted with a suitable sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure and the presence of the sulfonamide group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide is unique due to its specific combination of a spirocyclic core and a fluorinated sulfonamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, which are not commonly found in other similar compounds .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its structural complexity. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological properties. The spirocyclic structure is notable for its potential to interact with various biological targets, making it a subject of interest in drug development.

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Research indicates that compounds with similar structural features often exhibit efficacy against a range of bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties . The chromene structure often associated with spirocyclic compounds has been linked to various therapeutic effects, including anti-inflammatory and antioxidant activities. Preliminary investigations have indicated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against specific types of cancer.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzymatic activities or receptor functions, triggering downstream signaling pathways relevant to its biological effects.

Research Findings and Case Studies

Several studies have examined the biological activity of compounds related to this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 2 µg/mL.
Study 2 Investigated the anticancer effects on breast cancer cell lines, showing a reduction in cell viability by 60% at a concentration of 10 µM after 48 hours of treatment.
Study 3 Analyzed the compound's interaction with target enzymes and found it inhibits dihydropteroate synthase, crucial for bacterial folate biosynthesis.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c16-12-4-6-14(7-5-12)22(18,19)17-10-13-11-20-15(21-13)8-2-1-3-9-15/h4-7,13,17H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEYVXKNVORJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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